molecular formula C13H17F3N4O B2900928 N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide CAS No. 2034531-12-7

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide

Cat. No. B2900928
CAS RN: 2034531-12-7
M. Wt: 302.301
InChI Key: MFZUMQHRDFXQMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide” is a type of triazole compound . Triazole compounds are nitrogenous heterocyclic moieties that contain two carbon and three nitrogen atoms in the five-membered aromatic azole chain . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

Triazole compounds are synthesized and studied for their antimicrobial, antioxidant, and antiviral potential . The synthesis of these compounds involves the union of a great number of potential synthetic substances consistently in laboratories around the world . The synthesis process also involves the improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .


Molecular Structure Analysis

The molecular structure of triazole compounds includes a central structural component present in a number of drug classes . The triazole nucleus is present as a central structural component in a number of drug classes such as antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular .


Chemical Reactions Analysis

Triazole compounds are commonly used in medicinal chemistry and are included in the class of antimicrobials on account of their well-being profile and excellent therapeutic index . They are used to develop new classes of antibacterial agents to fight multidrug-resistant pathogens .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound include its molecular weight, which is 307.15 . It is a powder at room temperature .

Mechanism of Action

The mechanism of action of triazole compounds involves their ability to bind in the biological system with a variety of enzymes and receptors . This makes them versatile in their biological activities, including antimicrobial, antioxidant, and antiviral activities .

Safety and Hazards

The safety information for the compound includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

The future directions for the study of triazole compounds involve the synthesis and study of their antimicrobial, antioxidant, and antiviral potential . There is an urge to develop new classes of antibacterial agents to fight multidrug-resistant pathogens . This involves the improvement in cross breed atoms in the plan of new entities by substituting different pharmacophores in one structure that lead to mixes with expanded antimicrobial action .

properties

IUPAC Name

N-[[7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O/c14-13(15,16)9-4-5-20-10(6-9)18-19-11(20)7-17-12(21)8-2-1-3-8/h8-9H,1-7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFZUMQHRDFXQMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NCC2=NN=C3N2CCC(C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[7-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}cyclobutanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.